![molecular formula C14H8F3NO2 B6377073 3-Cyano-5-(4-trifluoromethoxyphenyl)phenol, 95% CAS No. 1261987-22-7](/img/structure/B6377073.png)
3-Cyano-5-(4-trifluoromethoxyphenyl)phenol, 95%
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Overview
Description
3-Cyano-5-(4-trifluoromethoxyphenyl)phenol, 95% (3-C-5-TFPP) is a compound that is widely used in scientific research due to its unique properties. It is a white to yellow-brown crystalline powder with a melting point of 92-94°C and a boiling point of 222-224°C. It is soluble in water and alcohol, and insoluble in ether and benzene. 3-C-5-TFPP is a versatile compound that can be used in a variety of applications in the laboratory, such as synthesis, analysis, and biochemistry.
Mechanism of Action
The mechanism of action of 3-Cyano-5-(4-trifluoromethoxyphenyl)phenol, 95% is not well understood. However, it is believed that the compound acts as an electron-donating reagent, which can interact with electron-rich molecules and catalyze the formation of reactive intermediates. This can lead to the formation of new products, such as polymers, pharmaceuticals, and dyes. Additionally, 3-Cyano-5-(4-trifluoromethoxyphenyl)phenol, 95% can act as a fluorescence quencher, which can be used to study the dynamics of molecular interactions in biological systems.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Cyano-5-(4-trifluoromethoxyphenyl)phenol, 95% are not well understood. However, it has been shown to have antimicrobial activity against a range of bacteria, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. Additionally, it has been shown to inhibit the growth of certain fungi, such as Candida albicans.
Advantages and Limitations for Lab Experiments
3-Cyano-5-(4-trifluoromethoxyphenyl)phenol, 95% has several advantages for laboratory experiments. It is a versatile compound that can be used in a variety of applications in the laboratory, such as synthesis, analysis, and biochemistry. Additionally, it is relatively inexpensive and easily available, making it a cost-effective reagent. However, it is important to note that 3-Cyano-5-(4-trifluoromethoxyphenyl)phenol, 95% can be toxic and should be handled with caution.
Future Directions
There are several potential future directions for research on 3-Cyano-5-(4-trifluoromethoxyphenyl)phenol, 95%. For example, further research could be conducted to better understand the biochemical and physiological effects of the compound. Additionally, further research could be conducted to explore the potential applications of 3-Cyano-5-(4-trifluoromethoxyphenyl)phenol, 95% in drug design and development. Additionally, research could be conducted to explore the potential applications of 3-Cyano-5-(4-trifluoromethoxyphenyl)phenol, 95% in the synthesis of new materials, such as polymers and pharmaceuticals. Finally, research could be conducted to explore the potential applications of 3-Cyano-5-(4-trifluoromethoxyphenyl)phenol, 95% in the field of fluorescence microscopy.
Synthesis Methods
3-Cyano-5-(4-trifluoromethoxyphenyl)phenol, 95% can be synthesized by the reaction of 4-trifluoromethoxybenzaldehyde with potassium cyanide in the presence of a base such as sodium hydroxide. The reaction is conducted under reflux at a temperature of 90-100°C for 1-2 hours. The product is then isolated and purified by recrystallization from a suitable solvent such as ethanol or methanol.
Scientific Research Applications
3-Cyano-5-(4-trifluoromethoxyphenyl)phenol, 95% is widely used in scientific research due to its unique properties. It is a versatile compound that can be used in a variety of applications in the laboratory, such as synthesis, analysis, and biochemistry. For example, it can be used as a reagent in organic synthesis for the preparation of various compounds, such as pharmaceuticals, dyes, and polymers. It can also be used as a catalyst in the synthesis of polymers and as a reactant in the synthesis of organic compounds. Additionally, 3-Cyano-5-(4-trifluoromethoxyphenyl)phenol, 95% can be used as a fluorescent dye in fluorescence microscopy and as a fluorescent probe in bioassays.
properties
IUPAC Name |
3-hydroxy-5-[4-(trifluoromethoxy)phenyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3NO2/c15-14(16,17)20-13-3-1-10(2-4-13)11-5-9(8-18)6-12(19)7-11/h1-7,19H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDFLRJXXAOQDTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)C#N)O)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80684963 |
Source
|
Record name | 5-Hydroxy-4'-(trifluoromethoxy)[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80684963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-5-(4-trifluoromethoxyphenyl)phenol | |
CAS RN |
1261987-22-7 |
Source
|
Record name | 5-Hydroxy-4'-(trifluoromethoxy)[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80684963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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